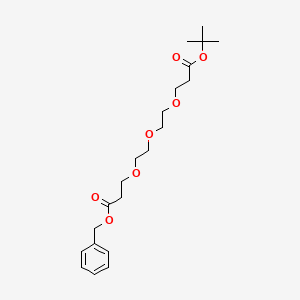

Benzyloxy carbonyl-PEG3-C2-Boc

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O7/c1-21(2,3)28-20(23)10-12-25-14-16-26-15-13-24-11-9-19(22)27-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVVQGGYMXXZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyloxycarbonyl-PEG3-C2-Boc: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyloxycarbonyl-PEG3-C2-Boc

Benzyloxycarbonyl-PEG3-C2-Boc, also referred to as Cbz-PEG3-C2-Boc, is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.[2] This is achieved through a molecule composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

The linker is a critical component that dictates the efficacy and pharmacological properties of the PROTAC. Benzyloxycarbonyl-PEG3-C2-Boc is an alkyl/ether-based linker featuring a polyethylene glycol (PEG) chain, which enhances solubility and provides flexibility.[3][4] It is "heterobifunctional" because it has two different reactive ends, each protected by a distinct chemical group: a Benzyloxycarbonyl (Cbz) group and a tert-Butoxycarbonyl (Boc) group. These protecting groups allow for controlled, stepwise synthesis of the PROTAC molecule.

Core Properties and Specifications

The fundamental properties of Benzyloxycarbonyl-PEG3-C2-Boc are summarized below. This data is compiled from chemical suppliers and publicly available information.

| Property | Value | Reference |

| Chemical Name | Benzyloxycarbonyl-PEG3-C2-Boc | MedChemExpress, TargetMol |

| CAS Number | 1835759-86-8 | [5][6] |

| Molecular Formula | C₂₁H₃₂O₇ | |

| Molecular Weight | 396.47 g/mol | |

| Appearance | Colorless to light yellow liquid | Based on similar compounds |

| Purity | Typically ≥98.0% (by NMR) | [7] |

| Storage Conditions | Powder: -20°C for up to 3 years | [8] |

| In solvent: -80°C for up to 6 months | [4] |

Role in PROTAC Synthesis: A Stepwise Approach

The orthogonal protecting groups (Cbz and Boc) on Benzyloxycarbonyl-PEG3-C2-Boc are central to its utility. They can be removed under different chemical conditions, allowing for the sequential attachment of the E3 ligase ligand and the target protein ligand. This controlled synthesis is crucial for building a functional PROTAC.

A general synthetic workflow using a Cbz- and Boc-protected linker is as follows:

Experimental Protocols

While no peer-reviewed scientific publication was identified detailing a specific synthesis using Benzyloxycarbonyl-PEG3-C2-Boc, the following represents a generalized, illustrative protocol for the synthesis of a PROTAC using a similar Cbz- and Boc-protected PEG linker. This protocol is based on established methods in the field.[3][9][10]

4.1 Step 1: Selective Boc Deprotection

-

Dissolution: Dissolve the Cbz-PEG3-C2-Boc linker (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to the mixture.

-

Reaction: Stir the reaction at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the removal of the Boc group.

-

Work-up: Once complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt (Cbz-PEG3-C2-NH₂) is often used in the next step without further purification.

4.2 Step 2: Coupling with the First Ligand (e.g., E3 Ligase Ligand)

-

Activation: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the Cbz-PEG3-C2-NH₂ salt from the previous step to the activated E3 ligase ligand solution.

-

Reaction: Stir the mixture at room temperature for 4-16 hours.

-

Monitoring: Monitor the formation of the product by LC-MS.

-

Purification: Upon completion, perform an aqueous workup and purify the Cbz-protected intermediate by flash column chromatography.

4.3 Step 3: Selective Cbz Deprotection

-

Catalyst Addition: Dissolve the purified Cbz-Linker-Ligand intermediate in a suitable solvent (e.g., methanol or ethanol) and add a palladium catalyst (e.g., 10% Pd/C).

-

Hydrogenolysis: Stir the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 2-16 hours.

-

Monitoring: Monitor the removal of the Cbz group by LC-MS.

-

Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

4.4 Step 4: Coupling with the Second Ligand (e.g., Target Protein Ligand)

-

Activation and Coupling: Repeat the coupling procedure described in Step 2, using the deprotected amine from Step 3 and the carboxylic acid-containing target protein ligand.

-

Final Purification: Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Characterization Workflow

Once synthesized, the PROTAC molecule works by inducing the degradation of the target protein through the ubiquitin-proteasome system.

The efficacy of a newly synthesized PROTAC must be validated through a series of in-vitro experiments.

A key experiment is the Western blot, which measures the amount of target protein in cells after treatment with the PROTAC. A successful PROTAC will show a dose-dependent decrease in the level of the target protein.

Conclusion

Benzyloxycarbonyl-PEG3-C2-Boc is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its PEG component enhances solubility, while the orthogonal Cbz and Boc protecting groups allow for a controlled and sequential synthetic strategy. This enables the precise construction of PROTAC molecules, which are a promising new modality in drug discovery for targeting previously "undruggable" proteins. The successful development of a PROTAC requires careful optimization of the linker, and molecules like Cbz-PEG3-C2-Boc provide a robust starting point for this process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS Number Search List | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Benzyloxy carbonyl-PEG3-C2-Boc | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyloxycarbonyl-PEG3-C2-Boc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyloxycarbonyl-PEG3-C2-Boc, a heterobifunctional linker integral to the burgeoning field of targeted protein degradation. This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the utilization of this linker in PROTAC assembly are provided, alongside diagrams illustrating the fundamental mechanism of PROTAC action and a typical synthetic workflow.

Introduction to Benzyloxycarbonyl-PEG3-C2-Boc

Benzyloxycarbonyl-PEG3-C2-Boc, also known as Cbz-PEG3-C2-Boc, is a versatile chemical linker used in the development of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][1]

The structure of Benzyloxycarbonyl-PEG3-C2-Boc incorporates a polyethylene glycol (PEG) spacer, which enhances hydrophilicity and provides flexibility.[4] It is flanked by two orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group. This dual-protection scheme allows for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand, a crucial aspect of rational PROTAC design.

Chemical Structure and Physicochemical Properties

The chemical structure of Benzyloxycarbonyl-PEG3-C2-Boc is characterized by a PEG3 (triethylene glycol) core, providing a flexible and hydrophilic spacer. One terminus is an ethylamine protected with a Cbz group, while the other is an ethylamine protected with a Boc group.

Table 1: Chemical and Physical Properties of Benzyloxycarbonyl-PEG3-C2-Boc

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2-(2-(2-((benzyloxy)carbonyl)amino)ethoxy)ethoxy)ethyl)carbamate | N/A |

| CAS Number | 1835759-86-8 | [1] |

| Molecular Formula | C₂₁H₃₂N₂O₇ | [2] |

| Molecular Weight | 424.49 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Role in PROTAC Synthesis

The orthogonal protecting groups of Benzyloxycarbonyl-PEG3-C2-Boc are central to its utility in PROTAC synthesis. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, while the Cbz group is typically cleaved via catalytic hydrogenolysis.[5] This allows for a modular and strategic approach to building the PROTAC molecule. For instance, the Boc-protected amine can be deprotected and coupled to a carboxylic acid-functionalized E3 ligase ligand. Subsequently, the Cbz-protected amine can be deprotected and linked to a warhead that targets the protein of interest.

Experimental Protocols

The following are detailed, generalized protocols for the key steps involved in utilizing Benzyloxycarbonyl-PEG3-C2-Boc for PROTAC synthesis.

Boc Deprotection to Reveal a Primary Amine

This procedure is for the selective removal of the Boc protecting group.

Materials:

-

Benzyloxycarbonyl-PEG3-C2-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve Benzyloxycarbonyl-PEG3-C2-Boc in DCM (approximately 10 mL per gram of substrate).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the Cbz-protected amine.

Amide Coupling with an E3 Ligase Ligand (HATU-mediated)

This protocol describes the coupling of the newly exposed primary amine to a carboxylic acid-functionalized E3 ligase ligand using HATU as the coupling agent.

Materials:

-

Cbz-protected PEG3-C2-amine (from step 4.1)

-

Carboxylic acid-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1N HCl or saturated ammonium chloride solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature for pre-activation.

-

Add a solution of the Cbz-protected PEG3-C2-amine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl or saturated ammonium chloride, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Cbz-protected PROTAC intermediate.

Cbz Deprotection to Reveal the Second Primary Amine

This procedure is for the removal of the Cbz protecting group via catalytic hydrogenolysis.

Materials:

-

Cbz-protected PROTAC intermediate (from step 4.2)

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Cbz-protected PROTAC intermediate in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the amine-functionalized PROTAC intermediate.

Final Amide Coupling with the Target Protein Ligand (Warhead)

This final step involves coupling the newly exposed amine to a carboxylic acid-functionalized warhead, following the same HATU-mediated amide coupling protocol as described in section 4.2.

Visualizing Key Concepts in PROTAC Development

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and the experimental workflow.

References

Synthesis of Benzyloxycarbonyl-PEG3-C2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis of Benzyloxycarbonyl-PEG3-C2-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a two-step process commencing with the mono-Boc protection of 11-amino-3,6,9-trioxaundecan-1-amine, followed by the benzyloxycarbonyl (Cbz) protection of the remaining free amine.

Chemical Structures and Properties

A clear understanding of the key molecules involved is crucial for the successful synthesis.

| Compound Name | Acronym/Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |

| 11-amino-3,6,9-trioxaundecan-1-amine | Diamino-PEG3 | C₈H₂₀N₂O₃ | 192.26 | Colorless to pale yellow liquid |

| tert-butyl (11-amino-3,6,9-trioxaundecan-1-yl)carbamate | Boc-NH-PEG3-C2-NH₂ | C₁₃H₂₈N₂O₅ | 292.37 | Colorless viscous liquid |

| Benzyloxycarbonyl-PEG3-C2-Boc | Cbz-PEG3-C2-Boc | C₂₁H₃₄N₂O₇ | 426.50 | Colorless to pale yellow oil |

| Di-tert-butyl dicarbonate | (Boc)₂O / Boc anhydride | C₁₀H₁₈O₅ | 218.25 | Colorless solid or liquid |

| Benzyl chloroformate | Cbz-Cl | C₈H₇ClO₂ | 170.59 | Oily, colorless liquid |

Synthetic Pathway Overview

The synthesis of Cbz-PEG3-C2-Boc is achieved through a straightforward two-step process. The first step involves the selective protection of one of the primary amine groups of the diamino-PEG3 starting material with a tert-butyloxycarbonyl (Boc) group. The resulting mono-protected intermediate is then reacted with benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group on the remaining free amine, yielding the final product.

Experimental Protocols

Step 1: Synthesis of tert-butyl (11-amino-3,6,9-trioxaundecan-1-yl)carbamate (Boc-NH-PEG3-C2-NH₂)

This procedure details the selective mono-Boc protection of a diamine. A common strategy involves the temporary deactivation of one amine group by protonation with one equivalent of acid, allowing the other to react with the Boc anhydride.[1]

Materials:

-

11-amino-3,6,9-trioxaundecan-1-amine (Diamino-PEG3)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl) or Trimethylsilyl chloride (TMSCl)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve Diamino-PEG3 (1.0 eq) in anhydrous methanol in a round-bottom flask cooled to 0 °C.

-

Slowly add one equivalent of HCl (as a solution in methanol or generated in situ from TMSCl) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-protonated diamine.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted (Boc)₂O.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG3-C2-NH₂.

Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Step 2: Synthesis of Benzyloxycarbonyl-PEG3-C2-Boc

This protocol describes the N-Cbz protection of the mono-Boc protected PEGylated amine.

Materials:

-

tert-butyl (11-amino-3,6,9-trioxaundecan-1-yl)carbamate (Boc-NH-PEG3-C2-NH₂)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-NH-PEG3-C2-NH₂ (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the final product, Benzyloxycarbonyl-PEG3-C2-Boc, as a colorless to pale yellow oil.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Data Presentation

Table of Reagents and Solvents:

| Reagent/Solvent | Step Used | Purpose | Key Considerations |

| 11-amino-3,6,9-trioxaundecan-1-amine | 1 | Starting material | Ensure purity and dryness. |

| Di-tert-butyl dicarbonate | 1 | Boc protecting group source | Handle with care, can be moisture sensitive. |

| Benzyl chloroformate | 2 | Cbz protecting group source | Corrosive and lachrymatory; handle in a fume hood. |

| Methanol (anhydrous) | 1 | Reaction solvent | Use anhydrous grade to prevent side reactions. |

| Dichloromethane (anhydrous) | 2 | Reaction and extraction solvent | Use anhydrous grade for the reaction. |

| Hydrochloric acid / TMSCl | 1 | Selective amine protonation | Stoichiometry is critical for mono-protection. |

| Triethylamine / DIPEA | 2 | Base for Cbz protection | Ensure it is dry and free of primary/secondary amines. |

| Sodium hydroxide | 1 | pH adjustment for workup | Use to deprotonate the ammonium salt before extraction. |

| Sodium bicarbonate | 2 | Neutralization during workup | Removes excess acid and Cbz-Cl. |

| Anhydrous sodium sulfate | 1, 2 | Drying agent | Removes residual water from the organic phase. |

| Ethyl acetate / Hexanes | 1, 2 | Eluents for column chromatography | Choose appropriate ratios for optimal separation. |

Concluding Remarks

The synthesis of Benzyloxycarbonyl-PEG3-C2-Boc is a reproducible process that relies on well-established protection chemistry. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and purity. The protocols provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable linker for applications in targeted protein degradation and other areas of drug discovery and development. For all procedures, standard laboratory safety practices should be strictly followed, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

The Strategic Role of Benzyloxycarbonyl-PEG3-C2-Boc in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[5] This technical guide provides an in-depth analysis of the mechanism of action and application of the Benzyloxycarbonyl-PEG3-C2-Boc linker in the design and synthesis of PROTACs.

The Benzyloxycarbonyl-PEG3-C2-Boc linker is an alkyl/ether-based linker that incorporates a three-unit polyethylene glycol (PEG) chain.[1][6][7] The inclusion of the PEG motif is a strategic choice in PROTAC design, primarily aimed at improving the molecule's overall properties. PEG linkers are known to enhance aqueous solubility, a crucial factor for bioavailability and cell permeability, and provide flexibility to the PROTAC molecule.[8] This flexibility is essential for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]

Core Mechanism of Action

The fundamental mechanism of action of a PROTAC utilizing the Benzyloxycarbonyl-PEG3-C2-Boc linker follows the general principles of PROTAC-mediated protein degradation. The process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[2] The PEG3 component of the linker provides the necessary flexibility and spatial orientation to allow for energetically favorable protein-protein interactions within this complex.

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. This proximity allows the E3 ligase to efficiently catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides.

-

PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[2]

The Benzyloxycarbonyl and Boc (tert-butyloxycarbonyl) protecting groups on the linker are crucial for the synthetic process, allowing for a modular and controlled assembly of the final PROTAC molecule. These groups can be selectively removed to enable the attachment of the POI ligand and the E3 ligase ligand at the desired positions.

Signaling Pathway and Experimental Workflow

To visualize the intricate processes involved in PROTAC action and development, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC evaluation.

Data Presentation: Quantitative Comparison of Linker Performance

The length and composition of the PEG linker are critical determinants of a PROTAC's degradation efficiency. The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) with varying PEG linker lengths to illustrate the impact on degradation potency (DC50) and efficacy (Dmax). While specific data for the Benzyloxycarbonyl-PEG3-C2-Boc linker is not available in the public domain, the data for a PEG3 linker provides a relevant comparison.

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

This comparative data highlights that an optimal linker length is crucial for maximizing degradation efficiency, with linkers that are too short or too long potentially leading to reduced performance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Synthesis of a PROTAC using Benzyloxycarbonyl-PEG3-C2-Boc Linker

This protocol outlines a general strategy for the synthesis of a PROTAC molecule.

Materials:

-

Benzyloxycarbonyl-PEG3-C2-Boc linker

-

POI ligand with a suitable functional group (e.g., carboxylic acid or amine)

-

E3 ligase ligand with a suitable functional group (e.g., carboxylic acid or amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Deprotection reagents (e.g., TFA for Boc, H2/Pd-C for Cbz)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

-

Selective Deprotection: Selectively deprotect either the Boc or the Cbz group on the Benzyloxycarbonyl-PEG3-C2-Boc linker. For example, treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, exposing a primary amine.

-

First Ligand Coupling: Couple the first ligand (either POI or E3 ligase ligand) to the deprotected amine via an amide bond formation reaction using a coupling reagent like HATU and a base like DIPEA in an anhydrous solvent such as DMF.

-

Purification: Purify the resulting intermediate using flash column chromatography.

-

Second Deprotection: Deprotect the remaining protecting group. For instance, use catalytic hydrogenation (H2, Pd/C) to remove the Cbz group.

-

Second Ligand Coupling: Couple the second ligand to the newly exposed functional group using similar amide bond formation conditions.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity.

-

Characterization: Confirm the structure and purity of the final PROTAC using NMR spectroscopy and mass spectrometry.

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]

Materials:

-

Cells expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Conclusion

The Benzyloxycarbonyl-PEG3-C2-Boc linker is a valuable tool in the design of PROTACs, offering a balance of hydrophilicity and flexibility that can enhance the physicochemical properties and biological activity of these targeted protein degraders. The strategic inclusion of the PEG3 motif facilitates the formation of a productive ternary complex, a critical step in the PROTAC mechanism of action. The protecting groups allow for a versatile and modular synthetic approach, enabling the construction of PROTAC libraries for the optimization of linker length and composition. A thorough understanding of the linker's role, coupled with robust experimental validation, is paramount for the successful development of novel and effective PROTAC-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyloxy carbonyl-PEG3-C2-Boc | TargetMol [targetmol.com]

- 7. glpbio.cn [glpbio.cn]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Benzyloxycarbonyl-PEG3-C2-Boc (CAS 1835759-86-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-PEG3-C2-Boc, identified by CAS number 1835759-86-8, is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.

This linker, also known by the synonym Benzyloxycarbonyl-PEG3-t-butyl ester, is a member of the alkyl/ether-based PROTAC linker family. Its structure is meticulously designed with distinct functional components: a central polyethylene glycol (PEG) chain, flanked by two different protecting groups—a Benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group. This configuration allows for the sequential and controlled conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The PEG component enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.

Physicochemical and Technical Data

The fundamental properties of Benzyloxycarbonyl-PEG3-C2-Boc are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 1835759-86-8 |

| Molecular Formula | C₂₁H₃₂O₇ |

| Molecular Weight | 396.47 g/mol |

| Purity | ≥95% |

| Appearance | Varies (typically a liquid or semi-solid) |

| Storage (Powder/Pure) | -20°C for up to 3 years |

| Storage (In Solvent) | -80°C for up to 6 months |

| Shipping Conditions | Room temperature (may vary by region) |

Role and Application in PROTAC Synthesis

The core utility of Benzyloxycarbonyl-PEG3-C2-Boc is to serve as a scaffold for building a PROTAC. Its bifunctional and orthogonally protected nature is key to a structured and efficient synthesis. The process involves the selective removal of one protecting group, attachment of the first ligand, removal of the second protecting group, and attachment of the second ligand.

Generalized Experimental Workflow

The following diagram illustrates the logical steps for synthesizing a PROTAC using this linker.

Caption: Generalized synthetic workflow for PROTAC assembly.

Exemplar Experimental Protocols

The following protocols are generalized methodologies for the key steps in the synthesis workflow. Note: These are illustrative and should be optimized for specific ligands and reaction scales.

Protocol 1: Selective Boc Group Deprotection

-

Dissolution: Dissolve Benzyloxycarbonyl-PEG3-C2-Boc (1 equivalent) in Dichloromethane (DCM).

-

Acidification: Add Trifluoroacetic acid (TFA), typically 20-50% v/v, to the solution at 0°C.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.

-

Purification: The resulting amine (Intermediate 1) can be used directly in the next step or purified via chromatography if necessary.

Protocol 2: Amide Bond Formation (Coupling)

-

Activation: Dissolve the carboxylic acid-containing ligand (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Reagent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling: Add a solution of the amine-containing linker (1 equivalent, e.g., Intermediate 1 or 3) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor for completion by LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous solutions such as 5% citric acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Cbz Group Deprotection (Hydrogenolysis)

-

Setup: Dissolve the Cbz-protected intermediate (e.g., Intermediate 2) in a solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

-

Catalyst: Add a palladium on carbon catalyst (Pd/C, typically 10% by weight).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Reaction: Monitor the reaction by LC-MS. The reaction is typically complete within 1-6 hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting amine (Intermediate 3) is often pure enough for the subsequent step.

Mechanism of Action: The Resulting PROTAC

A PROTAC molecule synthesized using the Benzyloxycarbonyl-PEG3-C2-Boc linker functions by inducing the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

Benzyloxycarbonyl-PEG3-C2-Boc is a specialized chemical tool designed for the rational synthesis of PROTACs. Its orthogonally protected termini and hydrophilic PEG spacer provide chemists with the flexibility and control needed to construct complex heterobifunctional molecules. Understanding the specific deprotection and coupling methodologies is crucial for leveraging this linker to its full potential in the development of novel targeted protein degraders, a promising frontier in modern drug discovery.

The Role of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is not a passive spacer but a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently utilized due to their unique ability to improve solubility, modulate cell permeability, and optimize the formation of the key ternary complex (POI-PROTAC-E3 ligase).[2][4] This guide provides an in-depth review of PEG-based PROTAC linkers, presenting quantitative structure-activity relationship (SAR) data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms and workflows.

Introduction: The Critical Role of the Linker

The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable and productive ternary complex, which correctly orients the E3 ligase to effectively ubiquitinate the target protein, marking it for proteasomal degradation.[5] The linker's length, flexibility, and chemical composition are pivotal in this process.[6]

-

Ternary Complex Formation: A linker that is too short can cause steric clashes, preventing the complex from forming. Conversely, a linker that is too long may lead to an unstable or non-productive complex due to excessive conformational flexibility.[5]

-

Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "drug-like" chemical space, leading to challenges with aqueous solubility and cell permeability.[6][7] PEG linkers, with their hydrophilic ether oxygens, are a well-established strategy to enhance solubility and improve pharmacokinetic profiles.[4][8]

-

Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[4][9]

Visualizing the PROTAC Mechanism and Workflow

Understanding the mechanism of action and the typical research workflow is crucial for developing effective PROTACs. The following diagrams were generated using Graphviz to illustrate these core concepts.

Data Presentation: Linker Length vs. Degradation Efficacy

Systematic variation of the PEG linker length is a key optimization strategy in PROTAC design. The optimal length is highly dependent on the specific POI and E3 ligase pair.[3] The following tables summarize quantitative data from various studies, illustrating the structure-activity relationship (SAR) for PROTACs targeting several key proteins.

Case Study: BRD4-Targeting PROTACs (VHL-based)

Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a target in oncology. The data below represents a synthesized comparison of VHL-based PROTACs using the BRD4 inhibitor JQ1, connected by PEG linkers of varying lengths.

| PROTAC Compound | Linker Composition | DC₅₀ (nM)[a] | Dₘₐₓ (%)[b] | Cell Permeability (Papp, 10⁻⁶ cm/s)[c] |

| PROTAC-PEG3 | 3 PEG units | 45 - 55 | ~85 | 3.5 |

| PROTAC-PEG4 | 4 PEG units | 15 - 20 | >95 | 4.2 |

| PROTAC-PEG5 | 5 PEG units | 15 | >98 | 3.8 |

| PROTAC-PEG6 | 6 PEG units | 30 - 75 | 80 - 92 | 3.1 |

Data Footnotes:[a] DC₅₀: The half-maximal degradation concentration of BRD4, typically in MV4-11 cells after 18-24 hours. A lower value indicates higher potency.[3][5]

[b] Dₘₐₓ: The maximum percentage of target protein degradation achieved.[3][5]

[c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro model for passive diffusion.[3]Data compiled from multiple sources for illustrative purposes.[3][5][10] The trend suggests an optimal linker length of 4 to 5 PEG units for this specific BRD4/VHL system, as linkers that are shorter or longer show diminished potency.

Case Study: Estrogen Receptor α (ERα)-Targeting PROTACs

A seminal study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer, using VHL-recruiting PROTACs.[11]

| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC₅₀ (µM) in MCF7 cells |

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

Data Footnotes:

Data adapted from Cyrus et al.[11] The results clearly indicate that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in this context.

Case Study: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1, a key regulator of innate immunity, also highlights the critical nature of linker length.

| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

Data Footnotes:

Data adapted from Arvinas-related studies.[6][11] A 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being completely inactive.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common, two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., HOOC-PEGn-amine).

Step 1: Synthesis of POI-Linker Intermediate [2]

-

Reagents & Materials: Amine-functionalized POI ligand, HOOC-PEGn-NH(Boc) linker, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (Dimethylformamide).

-

Procedure: a. To a solution of the HOOC-PEGn-NH(Boc) linker (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). b. Stir for 15 minutes to activate the carboxylic acid. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. e. Monitor reaction progress by LC-MS. f. Upon completion, purify the crude product by flash column chromatography or preparative HPLC to afford the POI-PEGn-NH(Boc) intermediate.

Step 2: Deprotection and Coupling to E3 Ligase Ligand [2]

-

Reagents & Materials: POI-PEGn-NH(Boc) intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Carboxylic acid-functionalized E3 Ligase ligand, HATU, DIPEA, Anhydrous DMF.

-

Procedure: a. Dissolve the POI-PEGn-NH(Boc) intermediate in a solution of TFA in DCM (e.g., 20% v/v) to remove the Boc protecting group. Stir at room temperature for 1-2 hours. b. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. c. In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1.1 equivalents) with HATU (1.1 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF. d. Add the deprotected POI-PEGn-NH2 intermediate to the activated E3 ligase ligand solution. e. Stir the reaction at room temperature overnight under a nitrogen atmosphere. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC molecule by preparative HPLC. Characterize by ¹H NMR and HRMS.

Western Blotting for Target Protein Degradation

Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[12][13]

-

Cell Culture and Treatment: a. Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[5] b. Prepare serial dilutions of the PROTAC in cell culture medium. Final DMSO concentration should be consistent and not exceed 0.1%.[12] c. Treat cells with the range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).[13] d. (Optional) To confirm proteasome-dependent degradation, include a condition with co-treatment of the PROTAC and a proteasome inhibitor like MG132 (10-20 µM).[13]

-

Cell Lysis and Protein Quantification: a. After incubation, place plates on ice and wash cells twice with ice-cold PBS.[13] b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[13] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[12]

-

SDS-PAGE and Immunoblotting: a. Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[13] b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.[3] f. Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection and Analysis: a. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] b. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[3] c. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[14]

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of protein degradation on cell proliferation and viability by quantifying ATP, an indicator of metabolically active cells.[15]

-

Reagent Preparation: a. Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[16] b. Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[16] c. Transfer the full volume of buffer into the substrate bottle to reconstitute the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is dissolved.[17]

-

Assay Protocol: a. Seed cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to attach overnight.[17] b. Treat cells with a range of PROTAC concentrations in triplicate for the desired period (e.g., 72-96 hours). c. Equilibrate the plate to room temperature for approximately 30 minutes.[16] d. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium in a 96-well plate).[17] e. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17] f. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17] g. Record luminescence using a plate reader. h. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀/GI₅₀ value.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data clearly demonstrates that linker length is a critical parameter that must be empirically determined for each POI-E3 ligase system. While a "trial and error" approach has historically dominated linker design, it is gradually being replaced by more rational, structure-guided strategies.[4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 16. OUH - Protocols [ous-research.no]

- 17. ch.promega.com [ch.promega.com]

The Architect's Shield: An In-depth Technical Guide to Cbz and Boc Protecting Groups in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic control prevents unwanted side reactions and guides a molecule's assembly down a desired pathway. Among the most fundamental and widely employed tools for this purpose are protecting groups, with the Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups standing as venerable cornerstones, particularly in the protection of amines. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing Cbz and Boc protecting groups in the synthesis of complex molecules, peptides, and pharmaceuticals.

Core Principles and Chemical Properties

The primary function of both Cbz and Boc groups is to temporarily convert a nucleophilic and basic amine into a less reactive carbamate. This transformation effectively "shields" the amine from participating in reactions while other parts of the molecule are being modified. The choice between Cbz and Boc is dictated by their distinct chemical properties and, most importantly, their cleavage conditions, which form the basis of their orthogonal relationship.[][2] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other, a critical feature in multi-step synthesis.[3]

Table 1: Comparative Overview of Cbz and Boc Protecting Groups [2]

| Property | Carboxybenzyl (Cbz or Z) | tert-Butyloxycarbonyl (Boc) |

| Chemical Formula | C₈H₇O₂ | C₅H₉O₂ |

| Molecular Weight | 151.16 g/mol | 101.12 g/mol |

| Structure | Bn-O-(C=O)- | tBu-O-(C=O)- |

| Stability | Stable to acidic and basic conditions (with some exceptions) | Stable to bases, nucleophiles, and catalytic hydrogenation |

| Lability | Labile to catalytic hydrogenolysis and strong acids | Labile to strong acids |

One of the practical advantages of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments, which can simplify purification by recrystallization.[4]

Orthogonality in Action: A Strategic Advantage

The differing lability of the Cbz and Boc groups is the foundation of their widespread use in orthogonal protection strategies.[2] A Cbz-protected amine can withstand the acidic conditions required to remove a Boc group, and conversely, a Boc-protected amine is stable under the conditions of catalytic hydrogenolysis used to cleave a Cbz group. This orthogonality allows for the sequential deprotection and functionalization of different amines within the same molecule, a crucial capability in the synthesis of complex peptides and other polyfunctional compounds.[3][4]

Data Presentation: A Quantitative Comparison

The efficiency of both the introduction and removal of Cbz and Boc protecting groups is a critical factor in synthetic planning. The following tables summarize typical reaction conditions and reported yields for these transformations.

Table 2: Typical Conditions and Yields for Amine Protection

| Protecting Group | Reagent | Base | Solvent(s) | Time | Typical Yield (%) |

| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 20 h | 90[5] |

| Cbz | Benzyl Chloroformate (Cbz-Cl) | None | Water | 5 min | 99[2] |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Amberlyst-15 | None | < 1 min | High Yield[2] |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Et₃N | CH₂Cl₂ | 1 h | 100[6] |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | DMAP (cat.) | THF | 12 h | High Yield[6] |

Table 3: Typical Conditions and Yields for Amine Deprotection

| Protecting Group | Reagent(s) | Solvent(s) | Time | Typical Yield (%) |

| Cbz | H₂ (1 atm), 10% Pd/C | Methanol | 1 h | ~95[7] |

| Cbz | H₂, 5% Pd/C | Methanol | 40 h | -[5] |

| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2 h | -[2] |

| Boc | 25% TFA/DCM | - | 2 h | -[8] |

| Boc | 55% TFA/DCM | - | 30 min | Purity 9% higher than 100% TFA[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols for the introduction and removal of Cbz and Boc groups.

Protocol 1: N-Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)[2]

-

To a mixture of the amine (1 mmol) and benzyl chloroformate (1.05 mmol), add 3 mL of distilled water.

-

Stir the mixture vigorously at room temperature for 5 minutes.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (2 x 5 mL).

-

Combine the organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Protocol 2: N-Protection of an Amine with Di-tert-butyl dicarbonate (Boc₂O)[2]

-

To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add the amine (1 mmol).

-

Stir the mixture at room temperature for less than 1 minute.

-

Monitor the reaction completion by TLC.

-

Extract the mixture with CH₂Cl₂ (10 mL).

-

Filter the mixture to remove the catalyst.

-

Dry the filtrate with anhydrous sodium sulphate and concentrate under vacuum.

-

Purify the resulting residue by column chromatography.

Protocol 3: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis[5]

-

Dissolve the Cbz-protected amine (15.0 µmol) in 2 mL of methanol.

-

Carefully add 5% Palladium on carbon (Pd-C) (6.4 mg).

-

Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of H₂.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the deprotected amine.

Protocol 4: Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)[2]

-

Dissolve the Boc-protected amine (0.19 mmol) in dichloromethane (1 mL).

-

Add trifluoroacetic acid (1 mL) to the solution.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Remove the volatiles in vacuo to yield the deprotected amine.

Mandatory Visualization: Synthetic Workflows

The strategic application of Cbz and Boc protecting groups is best illustrated through synthetic workflows. The following diagrams, rendered in Graphviz, depict logical relationships and experimental sequences in syntheses where these protecting groups play a pivotal role.

Caption: General overview of Cbz and Boc protection and deprotection cycles for a primary amine.

Caption: A simplified workflow for the synthesis of a dipeptide (Ala-Val) using Boc protection.

Caption: Orthogonal strategy for the synthesis of a bifunctionalized dendron for drug delivery.

Conclusion

The Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) protecting groups are indispensable tools in modern organic synthesis. Their well-defined chemical properties, predictable reactivity, and, most importantly, their orthogonal nature provide chemists with the flexibility to construct complex molecules with a high degree of precision. The choice between Cbz and Boc is a strategic decision based on the overall synthetic plan, the nature of other functional groups present in the molecule, and the desired deprotection sequence. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively harness the power of these protecting groups in their synthetic endeavors.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzyloxycarbonyl-PEG3-C2-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism offers a powerful therapeutic modality with the potential to target proteins previously considered "undruggable".[5]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[4][6] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance hydrophilicity and provide conformational flexibility, which are often crucial for optimal ternary complex formation.[2][3]

Benzyloxycarbonyl-PEG3-C2-Boc is a versatile bifunctional linker designed for the modular synthesis of PROTACs.[1][7] It features a PEG3 (three polyethylene glycol units) spacer to improve physicochemical properties. The linker is flanked by two different amine protecting groups: a Benzyloxycarbonyl (Cbz) group and a tert-Butyloxycarbonyl (Boc) group. The orthogonal nature of these protecting groups allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, providing a strategic advantage in the synthesis of complex PROTAC molecules.[8][9][10]

Signaling Pathway and Mechanism of Action

The ultimate biological function of a PROTAC synthesized using the Benzyloxycarbonyl-PEG3-C2-Boc linker is to induce the degradation of a target protein. The process is initiated by the formation of a ternary complex, which then leads to the ubiquitination and subsequent proteasomal degradation of the POI.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzyloxy carbonyl-PEG3-C2-Boc | TargetMol [targetmol.com]

- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols for Coupling Benzyloxycarbonyl-PEG3-C2-Boc to a Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyloxycarbonyl-PEG3-C2-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development, particularly in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4][5] Its structure comprises a Benzyloxycarbonyl (Cbz or Z) protected amine and a tert-butyloxycarbonyl (Boc) protected amine, connected by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for a controlled, stepwise conjugation strategy, enabling the precise assembly of different molecular components.[3] The PEG spacer enhances the solubility and provides flexibility to the resulting conjugate.[1][6]

These application notes provide a detailed protocol for the selective deprotection of either the Boc or Cbz group, followed by the coupling of the newly exposed amine to a desired ligand. The choice of deprotection strategy depends on the chemical nature of the ligand and the desired final construct.

Core Principles:

The coupling of the Benzyloxycarbonyl-PEG3-C2-Boc linker to a ligand involves a two-stage process:

-

Selective Deprotection: One of the two protecting groups (Boc or Cbz) is selectively removed to expose a reactive primary amine.

-

Boc Deprotection: Typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][7] This method is suitable when the rest of the molecule is stable in acidic environments.

-

Cbz Deprotection: Commonly removed by palladium-catalyzed hydrogenolysis.[8] This is a milder method suitable for molecules with acid-labile functional groups.

-

-

Amide Bond Formation: The newly exposed amine on the PEG linker is then covalently coupled to a carboxylic acid group on the target ligand. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10] This reaction forms a stable amide bond.

Experimental Protocols

Protocol 1: Selective Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine, which can then be coupled to a ligand containing a carboxylic acid.

Materials:

-

Benzyloxycarbonyl-PEG3-C2-Boc

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) supplies

Procedure:

-

Dissolve Benzyloxycarbonyl-PEG3-C2-Boc in anhydrous DCM (e.g., at a concentration of 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the progress of the deprotection reaction by TLC or LC-MS until the starting material is completely consumed.[3]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

-

To ensure complete removal of TFA, co-evaporate the residue with DCM three times.[11]

-

The resulting product, Cbz-NH-PEG3-C2-NH₂, is ready for the subsequent coupling reaction.

Protocol 2: Selective Cbz Deprotection

This protocol details the removal of the Cbz protecting group via hydrogenolysis, yielding a free amine for conjugation.

Materials:

-

Benzyloxycarbonyl-PEG3-C2-Boc

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium formate)

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Dissolve Benzyloxycarbonyl-PEG3-C2-Boc in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Palladium on carbon (typically 10-20% by weight of the starting material) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (1-3 bar) and stir vigorously at room temperature.[8]

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product, NH₂-PEG3-C2-Boc.

Protocol 3: EDC/NHS Coupling of the Deprotected Linker to a Ligand

This protocol outlines the conjugation of the amine-functionalized PEG linker (from Protocol 1 or 2) to a ligand containing a carboxylic acid.

Materials:

-

Deprotected linker (Cbz-NH-PEG3-C2-NH₂ or NH₂-PEG3-C2-Boc)

-

Ligand with a terminal carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10][12]

-

Quenching solution: Hydroxylamine or Tris buffer

-

Purification system (e.g., preparative HPLC, Size-Exclusion Chromatography)

Procedure:

Step 3A: Activation of the Ligand's Carboxylic Acid

-

Dissolve the ligand containing the carboxylic acid (1 equivalent) in the Activation Buffer or an anhydrous organic solvent like DMF.

-

Add NHS (or Sulfo-NHS) to the solution (a 1.2 to 2.2 molar excess is a good starting point).[3][9]

-

Add EDC to the solution (a 1.2 to 2.2 molar excess is recommended).[3][9]

-

Stir the reaction mixture at room temperature for 15 minutes to 1 hour to activate the carboxylic acid by forming an NHS ester.[10] The activation is most efficient at a pH of 4.5-6.0.[9][10]

Step 3B: Coupling to the Deprotected Linker

-

In a separate container, dissolve the deprotected linker (1 equivalent) in the Coupling Buffer.

-

Immediately add the activated ligand solution to the deprotected linker solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.2-8.0.[9][12]

-

Stir the reaction mixture at room temperature for 2 hours to overnight.

-

Monitor the reaction progress by LC-MS.

Step 3C: Quenching and Purification

-

To stop the reaction, add a quenching solution such as hydroxylamine or an amine-containing buffer like Tris.[10][12]

-

Purify the final conjugate using an appropriate chromatographic method such as preparative reverse-phase HPLC, Size-Exclusion Chromatography (SEC), or Ion-Exchange Chromatography (IEX).[3]

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Quantitative Data Summary

The following tables provide recommended molar ratios and pH conditions for the coupling reactions. These values may require optimization depending on the specific ligand and linker.

Table 1: Recommended Molar Ratios for Ligand Activation and Coupling

| Reagent | Molar Equivalents (relative to Ligand) | Purpose |

| Ligand with -COOH | 1 | Substrate |

| EDC | 1.2 - 2.2 | Carboxylic acid activator |

| NHS / Sulfo-NHS | 1.2 - 2.2 | Stabilizes the activated intermediate |

| Deprotected Linker | 1.0 - 1.5 | Nucleophile for coupling |

| Base (e.g., DIPEA, if in organic solvent) | 2.0 - 3.0 | Scavenges acid byproduct |

Table 2: Recommended pH Conditions for EDC/NHS Coupling

| Reaction Step | Buffer | Recommended pH | Rationale |

| Activation of Carboxylic Acid | MES or similar non-amine, non-carboxylate buffer | 4.5 - 6.0 | Optimal for EDC-mediated activation and NHS ester formation.[9][10][12] |

| Coupling to Amine | PBS or similar non-amine buffer | 7.2 - 8.0 | Optimal for the reaction of the NHS ester with the primary amine.[9][10][12] |

Visualizations

Diagram 1: General Workflow for Coupling Benzyloxycarbonyl-PEG3-C2-Boc to a Ligand

Caption: Workflow for selective deprotection and subsequent ligand coupling.

Diagram 2: PROTAC Synthesis Signaling Pathway Analogy

This diagram illustrates the conceptual relationship in forming a PROTAC, a common application for this type of linker.

Caption: Stepwise assembly of a PROTAC using a heterobifunctional linker.

References

- 1. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzyloxy carbonyl-PEG3-C2-Boc | TargetMol [targetmol.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. nbinno.com [nbinno.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Applications of Benzyloxycarbonyl-PEG3-C2-Boc in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-PEG3-C2-Boc, also known as Z-PEG3-C2-Boc, is a versatile heterobifunctional linker increasingly utilized in drug discovery, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a benzyloxycarbonyl (Z) protected amine, a three-unit polyethylene glycol (PEG) chain, a two-carbon (C2) spacer, and a tert-butoxycarbonyl (Boc) protected functional group. The intrinsic properties of the PEG component enhance the aqueous solubility and cell permeability of the resulting molecules, which are often critical for efficacy. The Z and Boc protecting groups offer orthogonal deprotection strategies, allowing for sequential and controlled conjugation of different molecular entities, a crucial aspect in the modular assembly of complex therapeutic agents like PROTACs.

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[2][3] While specific data for PROTACs synthesized with Benzyloxycarbonyl-PEG3-C2-Boc is not extensively published in peer-reviewed literature, its structure is well-suited for this application.

This document provides detailed application notes and protocols for the use of Benzyloxycarbonyl-PEG3-C2-Boc in the synthesis of PROTACs, based on established chemical principles and general protocols for similar linkers.

Key Applications in Drug Discovery

The primary application of Benzyloxycarbonyl-PEG3-C2-Boc is in the construction of PROTACs for targeted protein degradation. The linker's design allows for a strategic and stepwise synthesis process.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves the following key steps, which are illustrated in the diagram below:

-

Selective Deprotection: One of the protecting groups (either Z or Boc) is selectively removed to expose a reactive functional group.

-

First Conjugation: The exposed functional group is then coupled to either the E3 ligase ligand or the POI ligand.

-

Second Deprotection: The remaining protecting group is removed.

-